2-Chloro-3-isothiocyanato-6-methylpyridine
Overview
Description
2-Chloro-3-isothiocyanato-6-methylpyridine is a chemical compound with the CAS Number: 945988-81-8 . It has a molecular weight of 184.65 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2S/c1-5-2-3-6 (9-4-11)7 (8)10-5/h2-3H,1H3 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Photodimerization of Pyridines
Research into the photochemical dimerization of 2-aminopyridines, including 6-methylpyridines, has shown the formation of 1,4-dimers under ultraviolet irradiation. This study highlights the potential of pyridine derivatives in synthesizing novel dimeric structures with unique chemical and physical properties, which could be relevant for the development of new materials or chemical processes (Taylor & Kan, 1963).
Synthesis and Coordination Chemistry
The synthesis and coordination chemistry of pyridine derivatives, such as 2,6-bis(pyrazolyl)pyridines, have been extensively reviewed. These compounds serve as versatile ligands in coordination chemistry, offering advantages for constructing luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties. This area of research indicates the potential utility of pyridine derivatives in developing advanced materials for sensing, catalysis, and electronic applications (Halcrow, 2005).
Luminescent Chelates for Protein Labeling
The development of luminescent europium(III) and terbium(III) chelates incorporating 2,2′:6′,2″-terpyridine derivatives highlights the application of pyridine-based compounds in biotechnology. These chelates, functionalized with isothiocyanato groups for coupling to biomolecules, demonstrate the potential of 2-Chloro-3-isothiocyanato-6-methylpyridine derivatives in creating sensitive probes for biological sensing and labeling (Mukkala et al., 1993).
Catalytic Applications
The coordination compounds of terpyridines, including those with substituted pyridine rings, find use in a broad range of catalytic applications. This research encompasses artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating the versatility of pyridine derivatives in catalysis. These findings suggest potential catalytic applications for this compound in organic and macromolecular chemistry (Winter et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-3-isothiocyanato-6-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-5-2-3-6(9-4-11)7(8)10-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNYYWNZDHENPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N=C=S)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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